molecular formula C19H16ClN3O3S B7733738 3-{2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}PROPANOIC ACID

3-{2-[(6-CHLORO-4-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETAMIDO}PROPANOIC ACID

Cat. No.: B7733738
M. Wt: 401.9 g/mol
InChI Key: ZQJQXPSNHOOMCS-UHFFFAOYSA-N
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Description

3-{2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetamido}propanoic acid is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetamido}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-{2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetamido}propanoic acid involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:

Properties

IUPAC Name

3-[[2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-6-7-15-14(10-13)18(12-4-2-1-3-5-12)23-19(22-15)27-11-16(24)21-9-8-17(25)26/h1-7,10H,8-9,11H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJQXPSNHOOMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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